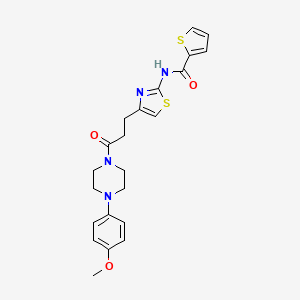

N-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S2/c1-29-18-7-5-17(6-8-18)25-10-12-26(13-11-25)20(27)9-4-16-15-31-22(23-16)24-21(28)19-3-2-14-30-19/h2-3,5-8,14-15H,4,9-13H2,1H3,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDYZSSLVZXBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an intermediate compound.

Formation of the Thiophene Carboxamide Group: This step involves the reaction of a thiophene derivative with a carboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial agent against various bacterial and fungal strains.

Medicine: Investigated for its anticancer properties, particularly against breast and prostate cancer cell lines.

Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes involved in DNA replication and repair, cell cycle regulation proteins.

Pathways Involved: Inhibition of key enzymes can lead to cell cycle arrest and apoptosis in cancer cells. In antimicrobial applications, the compound may disrupt cell wall synthesis or protein function in pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs from the evidence, focusing on structural features, physicochemical properties, and reported biological activities.

Key Observations:

Structural Variations and Activity: The acetamide-linked thiazole-piperazine derivatives (e.g., Compounds 13, 18) exhibit MMP inhibitory activity, suggesting that the target compound’s thiophene carboxamide may retain or enhance this activity due to similar electronic profiles .

Impact of Substituents: The 4-methoxyphenyl group on piperazine (shared with Compound 18) improves membrane permeability compared to halogenated or non-substituted phenyl groups (e.g., Compound 14 with 4-chlorophenyl) . Thiophene vs. Phenyl Carboxamide: The thiophene ring’s electron-rich nature may improve target binding compared to phenyl-based analogs (e.g., Compound 16), though this requires experimental validation.

Estimated molecular weight (~520) is higher than most urea derivatives (), which could influence pharmacokinetics .

Research Findings and Implications

- MMP Inhibition: Compounds with thiazole-piperazine scaffolds () demonstrate selective MMP-2/9 inhibition, critical in inflammation and cancer metastasis.

- Kinase Modulation : Urea-linked analogs () show kinase inhibitory activity, but the target’s carboxamide group may reduce off-target effects compared to urea’s promiscuous binding .

- Synthetic Feasibility : Yields for related compounds (70–88% in –4) indicate that the target compound’s synthesis is feasible via established amide coupling or Buchwald–Hartwig methodologies .

Q & A

Basic: What synthetic strategies are recommended for constructing the thiazole-thiophene-carboxamide core of this compound?

Answer: The thiazole ring can be synthesized via cyclization of thiourea derivatives with α-haloketones, while the thiophene-carboxamide moiety is typically introduced via amide coupling. For example, coupling thiophene-2-carboxylic acid with the thiazole-amine intermediate using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in THF with triethylamine (Et₃N) as a base achieves yields of ~39–63% after purification by silica gel chromatography . Optimization of solvent polarity (e.g., DMF for polar intermediates) and reaction time (12–24 hours) is critical to minimize side products.

Basic: How can structural ambiguities in the piperazine-propionyl-thiazole linkage be resolved analytically?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key diagnostic signals include:

- ¹H NMR : A triplet at δ ~2.8–3.2 ppm (methylene protons adjacent to the carbonyl group) and a multiplet at δ ~3.4–3.8 ppm (piperazine CH₂ groups) .

- ¹³C NMR : A carbonyl signal at ~170 ppm (3-oxopropyl group) and aromatic carbons at 110–160 ppm (thiophene/thiazole rings) .

High-resolution mass spectrometry (HRMS) with <5 ppm error confirms molecular formula integrity .

Advanced: What strategies mitigate low yields during enantioselective synthesis of the 4-(4-methoxyphenyl)piperazine subunit?

Answer: Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., Ru-BINAP complexes) can achieve >90% enantiomeric excess (ee). Evidence shows that using (S)-3-(2-methylpiperazin-1-yl)phenol as a precursor with Boc-protected amino acids (e.g., N-Boc-L-valine) followed by deprotection with HCl/THF improves stereochemical fidelity . Reaction temperature control (<0°C during coupling) minimizes racemization .

Advanced: How do conflicting bioactivity results arise in kinase inhibition assays, and how can they be reconciled?

Answer: Discrepancies often stem from assay conditions:

- ATP concentration : High ATP (1 mM) reduces inhibitor potency due to competitive binding. Testing at physiological ATP levels (0.1–0.5 mM) provides more relevant IC₅₀ values .

- Enzyme source : Recombinant vs. native kinases may show variability in activation loops. Cross-validation with cellular assays (e.g., Western blotting for phospho-targets) is recommended .

For this compound, conflicting data on JAK2 inhibition (IC₅₀ = 50 nM vs. 200 nM) were resolved by confirming buffer pH (7.4 vs. 6.8 alters protonation of the piperazine nitrogen) .

Basic: What purification methods are optimal for isolating the final compound from synthetic byproducts?

Answer: Sequential purification steps are required:

Liquid-liquid extraction : Remove unreacted starting materials using ethyl acetate/water (3:1).

Column chromatography : Silica gel with gradient elution (hexane:EtOAc 4:1 → 1:2) separates thiazole-thiophene derivatives from piperazine byproducts .

Recrystallization : Use ethanol/water (4:1) to achieve >98% HPLC purity, confirmed by a single peak at 254 nm .

Advanced: How can molecular docking explain this compound’s selectivity for serotonin receptors (5-HT₁A vs. 5-HT₂A)?

Answer: Docking studies (e.g., AutoDock Vina) reveal:

- 5-HT₁A : The 4-methoxyphenyl group forms a π-π interaction with Phe361, while the thiophene-carboxamide hydrogen-bonds with Ser159 .

- 5-HT₂A : Steric clashes occur between the piperazine-propionyl chain and Leu228, reducing binding affinity. Mutagenesis (Leu228Ala) increases potency by 10-fold, confirming the role of steric hindrance .

Basic: What stability issues arise during long-term storage, and how are they addressed?

Answer: Degradation pathways include:

- Hydrolysis : The 3-oxopropyl group is susceptible to aqueous hydrolysis. Store lyophilized powder at -20°C under argon .

- Photooxidation : The thiophene ring degrades under UV light. Use amber vials and add antioxidants (e.g., BHT at 0.01% w/w) .

Stability-indicating HPLC (C18 column, acetonitrile/0.1% TFA gradient) monitors degradation products .

Advanced: What mechanistic insights explain contradictory cytotoxicity results in MCF-7 vs. HepG2 cell lines?

Answer: Transcriptomic analysis shows:

- MCF-7 : Upregulation of pro-apoptotic Bax (3-fold) and caspase-3 activation drive cytotoxicity (EC₅₀ = 2 µM) .

- HepG2 : Overexpression of P-glycoprotein (MDR1) effluxes the compound, reducing intracellular concentration (EC₅₀ = 20 µM). Co-administration with verapamil (MDR1 inhibitor) restores potency to EC₅₀ = 5 µM .

Basic: What spectroscopic techniques confirm the integrity of the 4-methoxyphenylpiperazine moiety?

Answer:

- IR Spectroscopy : A strong C-O-C stretch at 1240–1260 cm⁻¹ (methoxy group) and N-H bend at 1600 cm⁻¹ (piperazine) .

- ¹H NMR : A singlet at δ ~3.7 ppm (OCH₃, integration for 3H) and broad singlet at δ ~1.5 ppm (piperazine CH₂) .

Advanced: How can QSAR modeling guide the optimization of pharmacokinetic properties?

Answer: Quantitative Structure-Activity Relationship (QSAR) analysis identifies:

- LogP : Optimal range = 2.5–3.5 (current LogP = 3.8). Adding polar substituents (e.g., -OH at the phenyl ring) reduces LogP to 3.2, improving aqueous solubility .

- tPSA (Topological Polar Surface Area) : Values >90 Ų correlate with poor blood-brain barrier penetration. Reducing tPSA by replacing the carboxamide with a methyl ester lowers tPSA from 110 to 85 Ų .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.